molecular formula C21H16ClN3O4 B12004040 4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B12004040
M. Wt: 409.8 g/mol
InChI Key: JODRESIUOIQHNJ-YDZHTSKRSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a hydrazide-hydrazone derivative characterized by a benzohydrazide core substituted with a 4-chlorobenzyloxy group and an (E)-3-nitrobenzylidene moiety. This compound is synthesized via condensation of 4-[(4-chlorobenzyl)oxy]benzohydrazide with 3-nitrobenzaldehyde under acidic conditions, a method analogous to other hydrazide-hydrazones . Its structural rigidity and planar geometry, typical of hydrazones, facilitate π-π stacking and hydrogen bonding, as observed in related crystalline analogs .

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H16ClN3O4/c22-18-8-4-15(5-9-18)14-29-20-10-6-17(7-11-20)21(26)24-23-13-16-2-1-3-19(12-16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+

InChI Key

JODRESIUOIQHNJ-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound enhances reactivity in nucleophilic environments compared to chloro or methoxy analogs .
  • Lipophilicity: Chloro and alkylamino substituents improve membrane permeability, critical for anticancer activity .
  • Steric Effects : Bulky groups (e.g., benzodioxole) may hinder molecular packing, reducing crystallinity .

Anticancer Activity

  • The target compound’s nitro group may interact with cellular reductases, generating reactive intermediates that induce DNA damage, a mechanism observed in nitroaromatic drugs .
  • Compound 2k (4-(Butylamino)-N′-[(4-bromophenyl)methylidene]benzohydrazide) showed potent activity against HepG2 cells (IC₅₀ = 8.2 µM), attributed to bromine’s polarizability and hydrophobic interactions .
  • Fluorinated analogs (e.g., 147 ) exhibited MIC values of 32 µM against Mycobacterium tuberculosis, highlighting fluorine’s role in enhancing target binding .

Antibacterial Activity

  • Hydrazones with benzothiophene cores (e.g., 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide) demonstrated broad-spectrum activity due to alkyl chain-enhanced membrane disruption .

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile
Target Compound Not reported Likely low (nitro group reduces polarity)
4-(Butylamino)-N′-[(2-chloro-6-fluorophenyl)methylidene]benzohydrazide (2g) 162–164 Soluble in DMSO, ethanol
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide 118–120 High in chloroform, low in water

Crystallographic Insights

  • The target compound’s analog, 4-tert-butyl-N′-[(4-dimethylaminophenyl)methylidene]benzohydrazide, crystallizes in a monoclinic Pbc2 space group with intramolecular hydrogen bonds (N–H···O), stabilizing the E-configuration .
  • Similar compounds exhibit π-π stacking distances of 3.4–3.8 Å, crucial for solid-state stability .

Biological Activity

The compound 4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H16ClN3O4
  • Molecular Weight : 405.82 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a benzohydrazide core with a chlorobenzyl ether and a nitrophenyl substituent, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL) Mechanism of Action
Staphylococcus aureus3.91Inhibition of cell wall synthesis
Escherichia coli15.62Disruption of membrane integrity
Bacillus subtilis31.25Interference with protein synthesis

These results suggest that the compound can serve as a potential candidate for developing new antimicrobial agents, especially in treating resistant strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM) Effect
HepG2 (liver cancer)70.94Induces apoptosis via mitochondrial pathway
LN-229 (glioblastoma)130.17Cell cycle arrest at G2/M phase
H1563 (lung adenocarcinoma)156.77Inhibition of cell proliferation

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development.

The mechanism by which This compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Receptor Modulation : It has been shown to modulate receptor activity related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial activity of several hydrazones, including this compound. The study found that it exhibited superior activity against MRSA strains compared to conventional antibiotics, suggesting its potential as an alternative treatment option .

Study 2: Anticancer Properties

Another significant investigation focused on the anticancer properties of this compound against various human cancer cell lines. The findings revealed that it triggered apoptosis in HepG2 cells through the activation of caspase pathways, indicating its mechanism of action at the cellular level .

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